Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

Descripción general

Descripción

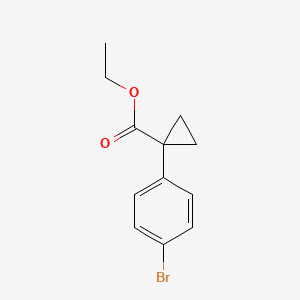

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further esterified with an ethyl group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor, such as 4-bromophenylacetic acid, followed by esterification. One common method includes the reaction of 4-bromophenylacetic acid with diazomethane to form the cyclopropane ring, followed by esterification with ethanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The cyclopropane ring can be oxidized to form diols or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

Substitution: Substituted phenylcyclopropanecarboxylates.

Reduction: Ethyl 1-(4-bromophenyl)cyclopropanemethanol.

Oxidation: Cyclopropane diols and other oxidized derivatives.

Aplicaciones Científicas De Investigación

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce strain and affect the binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-(4-bromophenyl)butanoate

- Ethyl 2-bromo-2-cyclopropylacetate

- Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

- Ethyl 2-(2-bromoacetyl)benzoate

- Ethyl 2-(3-bromophenoxy)acetate

- Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate

- Ethyl 2-(4-bromophenyl)-2-oxoacetate

Uniqueness

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is unique due to its combination of a bromophenyl group and a cyclopropane ring, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropane ring introduces strain, making it more reactive in certain chemical transformations compared to similar compounds.

Actividad Biológica

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is a cyclopropane derivative notable for its unique structure, which includes a bromophenyl group and an ethyl ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

- Molecular Formula : C₁₂H₁₃BrO₂

- Molecular Weight : 241.14 g/mol

- Solubility : Soluble in common organic solvents

- Structure : Characterized by a cyclopropane ring and a para-bromophenyl substituent, which influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been observed to inhibit leukotriene C4 synthase, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

- Cytochrome P450 Interaction : It has been identified as a substrate for the CYP1A2 enzyme, indicating selective interactions that could be leveraged in drug design .

Anti-inflammatory Potential

Research indicates that this compound exhibits moderate inhibitory activity against enzymes associated with inflammation. This property positions it as a candidate for further investigation in the context of inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure | Similarity Factor | Unique Features |

|---|---|---|---|

| Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate | Structure | 0.96 | Different position of bromine |

| Ethyl 2-(3-bromophenyl)butanoic acid | Structure | 0.96 | Longer carbon chain |

| Ethyl 2-(3-bromophenyl)-2-methylpropanoic acid | Structure | 0.94 | Contains additional methyl group |

| Ethyl 1-(2-bromophenyl)cyclopropanecarboxylic acid | Structure | 0.92 | Bromine at different position |

These compounds illustrate how variations in substitution patterns can significantly affect biological activity and reactivity.

Case Studies and Research Findings

While direct case studies on this compound are sparse, its structural relatives have been investigated extensively:

- A study on brominated compounds revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as HeLa and A549, with notable IC50 values indicating effective inhibition of cell growth .

- Further investigations into the mechanisms of action for these compounds highlighted their ability to disrupt cellular signaling pathways critical for cancer cell survival and proliferation .

Propiedades

IUPAC Name |

ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCISTCYYRKGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681972 | |

| Record name | Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-50-7 | |

| Record name | Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.